molecular formula C18H18ClN5O3S B2397515 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 905761-76-4

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2397515
CAS No.: 905761-76-4
M. Wt: 419.88
InChI Key: IBQTVHYHPVNUSV-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-26-11-7-8-15(27-2)14(9-11)21-16(25)10-28-18-23-22-17(24(18)20)12-5-3-4-6-13(12)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQTVHYHPVNUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C17H18ClN5OS
  • Molecular Weight : 373.97 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring structure is known to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroids. This inhibition can lead to enhanced efficacy of co-administered drugs by preventing their metabolism.
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. The mechanism involves disruption of microbial cell wall synthesis and interference with nucleic acid synthesis.
  • Anticancer Properties : Studies have shown that triazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against a range of pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

PathogenMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli168 (Ciprofloxacin)
Candida albicans6432 (Fluconazole)

Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound has cytotoxic effects on various types of cancer cells:

Cell LineIC50 (µM)
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3
MCF7 (Breast Cancer)15.5

These results indicate a promising potential for further development as an anticancer agent.

Case Studies

  • Study on Antioxidant Properties : A recent study assessed the antioxidant capacity of triazole derivatives using DPPH and ABTS assays. The compound showed significant radical scavenging activity, indicating potential for use in oxidative stress-related diseases.
  • Research on Anti-inflammatory Effects : In vivo studies demonstrated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in animal models of inflammation. This suggests a potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other triazole derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazoleModerateHigh
1,2,4-Triazole-3-thionesHighModerate
This compoundHighHigh

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